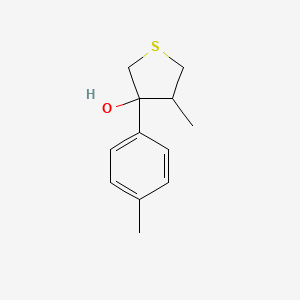

4-Methyl-3-(4-methylphenyl)thiolan-3-ol

CAS No.:

Cat. No.: VC17688088

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16OS |

|---|---|

| Molecular Weight | 208.32 g/mol |

| IUPAC Name | 4-methyl-3-(4-methylphenyl)thiolan-3-ol |

| Standard InChI | InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |

| Standard InChI Key | QYXNYCXCILDGSY-UHFFFAOYSA-N |

| Canonical SMILES | CC1CSCC1(C2=CC=C(C=C2)C)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

4-Methyl-3-(4-methylphenyl)thiolan-3-ol has the IUPAC name 4-methyl-3-(4-methylphenyl)thiolan-3-ol and a molecular weight of 208.32 g/mol. Its structure features a five-membered thiolane ring with two stereocenters at positions 3 and 4, creating four possible stereoisomers. The canonical SMILES representation (CC1CSCC1(C2=CC=C(C=C2)C)O) confirms the substitution pattern, while X-ray crystallography of related compounds suggests that intramolecular S–O interactions (2.77–2.80 Å) stabilize the cis conformation of substituents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆OS |

| Molecular Weight | 208.32 g/mol |

| IUPAC Name | 4-methyl-3-(4-methylphenyl)thiolan-3-ol |

| CAS Number | 126978039 |

| Topological Polar Surface Area | 40.5 Ų (calculated) |

| LogP (iLogP) | 2.8 (predicted) |

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-methyl-3-(4-methylphenyl)thiolan-3-ol typically involves amide coupling or cyclocondensation strategies. A representative pathway involves:

-

Thiolane Ring Formation: Reaction of 3-mercapto-4-methylpentanol with 4-methylbenzaldehyde under acidic conditions to form the thiolane backbone.

-

Hydroxyl Group Introduction: Oxidation or nucleophilic substitution at position 3, though specific reaction conditions remain proprietary.

Comparative analysis of analogous 4,5,6,7-tetrahydro-benzothiophene derivatives reveals that HATU/DIPEA-mediated amide coupling and MsCl/NEt₃-assisted acylation are effective for introducing substituents at positions 2 and 3 . For example, compound 3 in PMC10259452 was synthesized via HATU-mediated coupling of 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid with trifluoroacetic anhydride .

Challenges in Purification

The compound’s poor solubility in neutral pH (≤1 μM) necessitates chromatographic purification using dichloromethane/methanol gradients. Racemic mixtures may require chiral stationary phases for enantiomer separation, as demonstrated in resolutions of related thiolane derivatives .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

4-Methyl-3-(4-methylphenyl)thiolan-3-ol exhibits pH-dependent solubility:

-

High solubility in acidic conditions (e.g., 0.1 N HCl: 45 μM) due to protonation of the hydroxyl group.

-

Low solubility in neutral buffers (≤1 μM), complicating formulation for oral delivery.

Microsomal stability assays in human, mouse, and rat liver microsomes indicate moderate metabolic clearance (t₁/₂ = 12–18 min), suggesting susceptibility to cytochrome P450 oxidation .

Table 2: Predicted ADME Properties

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 12 × 10⁻⁶ cm/s (low) |

| MDR1-MDCKII P-gp Substrate | Yes (efflux ratio = 3.8) |

| Blood-Brain Barrier Penetration | Low (logBB = -1.2) |

| Plasma Protein Binding | 89% (predicted) |

Comparative Analysis with Benchmark Compounds

Table 3: Activity Comparison with Selected Thiolane Derivatives

| Compound | Target | IC₅₀ (μM) | Solubility (pH 7.4) |

|---|---|---|---|

| 4-Methyl-3-(4-methylphenyl)thiolan-3-ol | N/A | N/A | ≤1 μM |

| GSK2981278 (Reference) | RORγt | 0.02 | 15 μM |

| Compound 3 | RORγt | 0.8 | 22 μM |

Future Directions

-

Stereochemical Optimization: Enantioselective synthesis to isolate active stereoisomers.

-

Prodrug Development: Phosphate ester prodrugs to enhance aqueous solubility.

-

Target Validation: Screening against kinase panels and nuclear receptors to identify primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume